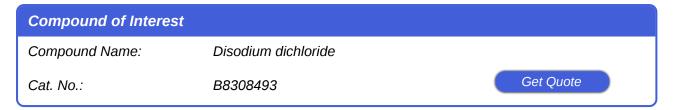


Sodium chloride crystal lattice structure analysis

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An In-depth Technical Guide to the Crystal Lattice Structure of Sodium Chloride

Introduction

Sodium chloride (NaCl), commonly known as table salt or halite, is a canonical ionic compound that serves as a fundamental model for understanding the principles of crystal structure and ionic bonding. Its highly ordered, stable, and relatively simple crystal lattice has been extensively studied, providing crucial insights for fields ranging from solid-state physics to materials science and drug development. The precise arrangement of sodium (Na⁺) and chloride (Cl⁻) ions dictates its physical and chemical properties, including its melting point, solubility, and mechanical hardness. This guide provides a detailed technical analysis of the NaCl crystal lattice, its quantitative parameters, and the experimental methods used for its characterization.

Description of the Sodium Chloride Crystal Structure

The sodium chloride crystal adopts the "rock salt" structure, a classic example of a face-centered cubic (FCC) lattice.[1][2] This structure can be visualized in two equivalent ways:

• A single FCC lattice with a two-ion basis: An FCC lattice is defined by points at the corners and the center of each face of a cube. For NaCl, the basis consists of one Na⁺ ion and one Cl⁻ ion, separated by half the unit cell length along a principal axis.



• Two interpenetrating FCC lattices: One FCC lattice is composed entirely of Na⁺ ions, and the other is composed entirely of Cl⁻ ions. The two lattices are offset from each other by one-half of the unit cell dimension.[2][3][4]

In this arrangement, every ion is surrounded by six ions of the opposite charge, resulting in a regular octahedral geometry.[1][3][5] This specific arrangement maximizes the electrostatic attraction between oppositely charged ions while minimizing repulsion between like-charged ions, leading to a highly stable crystal.

Coordination Number

The coordination number is the count of the nearest neighbors to a central ion. In the NaCl lattice, each Na⁺ ion is in direct contact with six Cl⁻ ions, and conversely, each Cl⁻ ion is in direct contact with six Na⁺ ions.[6][7][8] Therefore, the structure is described as having a 6:6 coordination number.[6][9] This octahedral coordination is a defining feature of the rock salt crystal structure.[5]

Quantitative Crystallographic Data

The structural properties of the NaCl lattice are defined by precise, experimentally determined quantitative parameters. These values are summarized in the table below for easy reference and comparison.



Parameter	Value	Description
Crystal System	Cubic	The unit cell has equal edge lengths and 90° angles between all axes.[3][10]
Bravais Lattice	Face-Centered Cubic (FCC)	Lattice points are located at the corners and face centers of the cubic unit cell.[1][2][11]
Space Group	Fm-3m (No. 225)	Describes the symmetry elements of the crystal structure.[2][3]
Lattice Constant (a)	5.6402 Å (564.02 pm)	The length of the edge of the cubic unit cell.[2][3] Note: Experimental values may vary slightly.[12][13]
Formula Units (Z)	4	The number of NaCl formula units contained within a single unit cell.[2][3]
Coordination Number	6:6	Each Na ⁺ is surrounded by 6 Cl ⁻ , and each Cl ⁻ is surrounded by 6 Na ⁺ .[1][6][8]
Interionic Distance	~2.82 Å (a/2)	The shortest distance between the center of a Na ⁺ ion and a Cl ⁻ ion.[14][15]
Density (Theoretical)	2.17 g/cm³	The calculated density based on the lattice parameter and molar mass.[3]

Visualizing the NaCl Lattice Structure Ionic Coordination Geometry

The logical relationship and coordination of ions within the NaCl lattice can be represented as a network, illustrating the fundamental octahedral arrangement.



Caption: Octahedral 6:6 coordination geometry in the NaCl crystal lattice.

Experimental Protocol: Powder X-Ray Diffraction (PXRD)

Powder X-ray diffraction is the primary experimental technique used to determine the crystal structure of polycrystalline materials like NaCl.[16][17] The method relies on the constructive interference of X-rays scattered by the planes of atoms in the crystal, a phenomenon described by Bragg's Law.

Detailed Methodology

- Sample Preparation:
 - A sample of pure sodium chloride is finely ground into a homogeneous powder using a
 mortar and pestle.[12][17] This ensures that the crystallites are randomly oriented, which is
 essential for obtaining a diffraction pattern that represents all possible lattice planes.
 - The fine powder is then carefully packed into a flat sample holder, ensuring a smooth, level surface.
- Instrumentation and Setup:
 - A powder diffractometer is used. Key components include an X-ray source, a goniometer (to rotate the sample and detector), and an X-ray detector.
 - \circ The most common X-ray source is a sealed tube with a copper anode, which produces characteristic Cu Kα radiation with a wavelength (λ) of approximately 1.5406 Å.[10] A filter may be used to remove the K β radiation.[10]
 - The instrument is configured for a Bragg-Brentano (θ -2 θ) scan geometry, where the detector rotates at twice the angle of the sample.[16]
- Data Collection:
 - The sample is irradiated with the X-ray beam at a starting angle, θ .

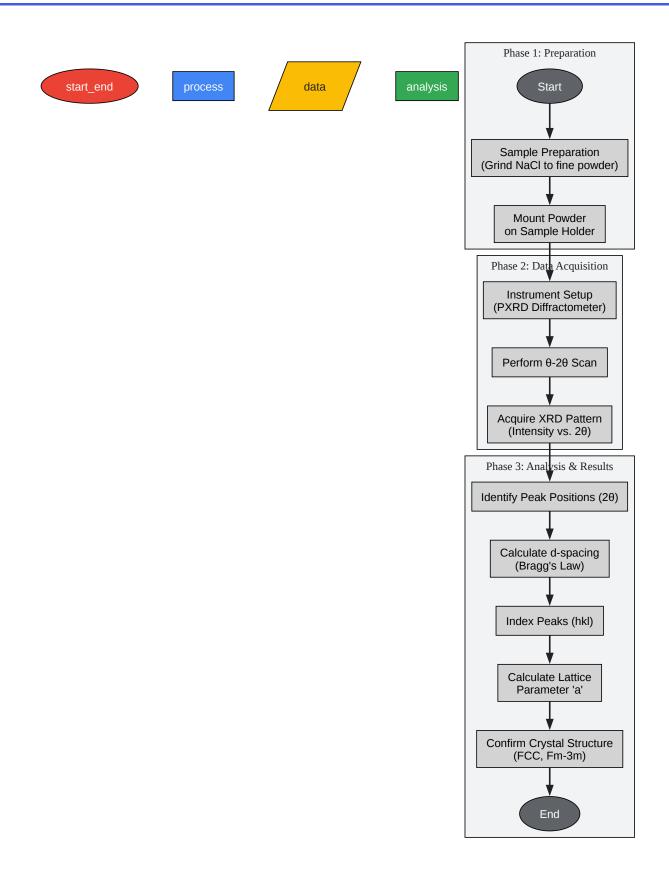


- The goniometer scans through a specified range of 2θ angles, for example, from 10° to 90°.[10]
- At each step, the detector measures the intensity of the diffracted X-rays. The result is a
 plot of intensity versus the diffraction angle 2θ, known as a diffractogram or XRD pattern.
 [16]
- Data Analysis and Structure Determination:
 - Peak Identification: The positions of the diffraction peaks (maxima) in the diffractogram are precisely determined.[12]
 - Bragg's Law: For each peak, the corresponding interplanar spacing (d) is calculated using Bragg's Law: $n\lambda = 2d \sin(\theta)$, where n is an integer (usually 1), λ is the X-ray wavelength, and θ is the angle of incidence (half of the measured 20 value).[13][18]
 - Peak Indexing: For a cubic system, the interplanar spacing is related to the Miller indices (hkl) of the crystal planes and the lattice constant (a) by the formula: d = a / √(h² + k² + l²). By analyzing the ratios of the calculated d-spacings, the (hkl) indices for each peak are assigned. For an FCC lattice, allowed reflections must have h, k, and I indices that are either all even or all odd.[19]
 - Lattice Parameter Calculation: Once the peaks are indexed, the lattice constant 'a' is calculated for each reflection. A precise value is typically obtained by averaging the results or using a refinement method to minimize systematic errors.[13]

Experimental Workflow Diagram

The following flowchart illustrates the standardized workflow for determining the crystal structure of NaCl using powder X-ray diffraction.





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Caption: Workflow for NaCl crystal structure analysis via Powder X-ray Diffraction.



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